N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
“N-(4-(2-((4-methylbenzyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide” is a complex organic compound that contains several functional groups, including a thiazole ring, a pyrrolidine ring, and an amide group . These functional groups are often found in biologically active compounds, suggesting potential applications in medicinal chemistry .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through coupling reactions . For instance, 2-aminothiazoles can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR, IR, and mass spectrometry are typically used to analyze the structure of similar compounds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions. The thiazole ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For instance, the presence of polar amide groups could enhance solubility in polar solvents .Scientific Research Applications
Synthesis and Spectral Characterization
The synthesis and spectral characterization of similar compounds have been extensively studied. For instance, Govindaraj et al. (2021) synthesized Schiff bases with structural similarities, focusing on their spectral characterization and cytotoxic evaluation against human breast cancer cell lines, demonstrating potential chemotherapeutic applications (Govindaraj et al., 2021). Similarly, Alhameed et al. (2019) developed thiazolidine-2,4-dione carboxamide and amino acid derivatives, characterizing them through chromatographic and spectrometric methods, and assessed their antimicrobial and antifungal activities (Alhameed et al., 2019).
Biological Activities
The antimicrobial and antifungal activities of these compounds are a significant area of interest. For example, Jeankumar et al. (2013) designed and synthesized a series of analogues as Mycobacterium tuberculosis GyrB inhibitors, highlighting their antituberculosis activity and low cytotoxicity, showcasing their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013).
Chemical Properties and Applications
The chemical properties and potential applications of these compounds also extend to the development of new materials and analytical techniques. For instance, Zargoosh et al. (2015) explored the use of a novel magnetic nanoadsorbent synthesized from related compounds for the removal of heavy metals from industrial wastes, demonstrating the environmental applications of these molecules (Zargoosh et al., 2015).
Anticancer and Antimicrobial Studies
The exploration of anticancer and antimicrobial potentials is another crucial area of application. Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of similar compounds, investigating their fluorescence properties and anticancer activity, particularly against human breast cancer cell lines, indicating their potential in cancer treatment and diagnostic applications (Vellaiswamy & Ramaswamy, 2017).
Mechanism of Action
Target of Action
It’s worth noting that compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that 2-aminothiazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Compounds with a similar 2-aminothiazole scaffold have been found to affect a wide range of biochemical pathways, often leading to downstream effects such as the inhibition of cell proliferation .
Result of Action
It is known that 2-aminothiazole derivatives can have a variety of effects at the molecular and cellular level, often related to their inhibitory activity against certain targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-11-2-4-12(5-3-11)9-19-16(24)8-13-10-26-18(20-13)22-17(25)14-6-7-15(23)21-14/h2-5,10,14H,6-9H2,1H3,(H,19,24)(H,21,23)(H,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJCTUCIPPPIEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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